molecular formula C8H20Cl2N2 B11887681 3-(Piperidin-4-yl)propan-1-amine dihydrochloride

3-(Piperidin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B11887681
M. Wt: 215.16 g/mol
InChI Key: RBSHLVBWOBRADV-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)propan-1-amine dihydrochloride is an organic compound with the molecular formula C8H19ClN2. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound features a piperidine ring, which is a six-membered heterocyclic amine, and a propan-1-amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)propan-1-amine dihydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and efficient catalysts can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)propan-1-amine dihydrochloride is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to enhance binding affinity and selectivity towards these targets, facilitating the modulation of biological pathways. The exact mechanism of action depends on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-4-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which allow for versatile chemical modifications and applications in various fields. Its combination of a piperidine ring and a propan-1-amine group provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

3-piperidin-4-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h8,10H,1-7,9H2;2*1H

InChI Key

RBSHLVBWOBRADV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCN.Cl.Cl

Origin of Product

United States

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